(3,5-Diphosphonophenyl)phosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

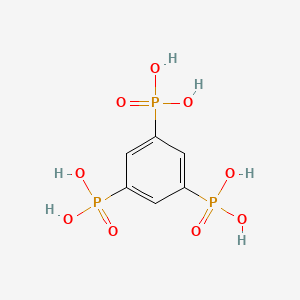

(3,5-Diphosphonophenyl)phosphonic acid, also known as benzene-1,3,5-triyltriphosphonic acid, is a compound with the molecular formula C6H9O9P3 and a molecular weight of 318.05 g/mol . This compound is characterized by the presence of three phosphonic acid groups attached to a benzene ring, making it a highly functionalized molecule with significant potential in various scientific fields.

Mechanism of Action

Target of Action

The primary target of (3,5-Diphosphonophenyl)phosphonic acid is copper . The compound interacts with copper, particularly copper oxide, in a specific manner that influences its chemical behavior .

Mode of Action

This compound has been shown to have an inhibitory effect on the reaction between copper and chloride in neutral pH water vapor . The molecule binds to the surface of the copper oxide, preventing further deposition of copper .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of copper deposition . By binding to the surface of copper oxide, the compound prevents further deposition of copper, potentially influencing processes that depend on copper.

Action Environment

The action of this compound is influenced by environmental factors such as pH. Its inhibitory effect on the reaction between copper and chloride has been observed in neutral pH water vapor . The stability and efficacy of the compound may vary under different environmental conditions.

Preparation Methods

The synthesis of (3,5-Diphosphonophenyl)phosphonic acid typically involves the dealkylation of dialkyl phosphonates. One common method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method involves stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . These methods are preferred due to their efficiency and the stability of the resulting phosphonic acid under acidic conditions.

Chemical Reactions Analysis

(3,5-Diphosphonophenyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

Substitution: The phosphonic acid groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

(3,5-Diphosphonophenyl)phosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

(3,5-Diphosphonophenyl)phosphonic acid is unique due to its three phosphonic acid groups attached to a benzene ring. Similar compounds include:

(3,5-Diphosphonophenyl)methanephosphonic acid: This compound has a similar structure but with a different substitution pattern on the benzene ring.

(3,5-Diphosphonophenyl)phosphinic acid: This compound contains phosphinic acid groups instead of phosphonic acid groups.

(3,5-Diphosphonophenyl)phosphonous acid: This compound has phosphonous acid groups, which differ in their oxidation state compared to phosphonic acid. These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Biological Activity

(3,5-Diphosphonophenyl)phosphonic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

Structural Characteristics

This compound contains two phosphonic acid groups attached to a phenyl ring. This structure allows it to mimic phosphate esters, which facilitates its interaction with biological systems. The presence of phosphonic acid groups enhances its solubility and binding affinity to various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Phosphonates, including this compound, have demonstrated significant antimicrobial properties. They act as competitive inhibitors of enzymes involved in bacterial cell wall synthesis and other metabolic pathways. This mechanism is similar to that of fosfomycin, a well-known antibiotic .

- Antiviral Properties : Research indicates that phosphonates exhibit antiviral activity against various viruses, including Hepatitis C and Influenza A. The mechanism involves inhibition of viral replication through interference with viral enzyme functions .

- Cytostatic and Anticancer Effects : Some studies suggest that this compound may possess cytostatic properties, potentially making it useful in cancer therapy. Its ability to inhibit cell proliferation has been linked to its interaction with signaling pathways involved in cell growth and apoptosis .

- Bone Targeting : Due to its high affinity for calcium ions, this compound has applications in bone-targeting therapies. It can be utilized for drug delivery systems aimed at treating osteoporosis and bone metastases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound competes with natural substrates for binding sites on enzymes, effectively inhibiting their activity. This is particularly relevant for enzymes involved in phosphate metabolism and bacterial cell wall synthesis .

- Cell Signaling Interference : By mimicking phosphate groups, this compound can disrupt normal cell signaling pathways that rely on phosphorylation processes .

- Calcium Coordination : The ability of phosphonates to chelate calcium ions enhances their effectiveness in targeting bone tissues and influencing mineralization processes .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to those of traditional antibiotics .

- Antiviral Research : In vitro studies showed that the compound inhibited the replication of Hepatitis C virus by disrupting the activity of viral RNA polymerase. This finding suggests potential as a therapeutic agent for viral infections .

- Bone Density Improvement : Clinical trials involving patients with osteoporosis indicated that treatment with phosphonate compounds led to significant increases in bone mineral density over a six-month period. This effect was attributed to the compound's ability to inhibit osteoclast activity while promoting osteoblast function .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various phosphonates compared to this compound:

| Compound | Antimicrobial | Antiviral | Cytostatic | Bone Targeting |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Fosfomycin | Yes | No | No | No |

| Alendronate | No | No | No | Yes |

| Ganciclovir | No | Yes | No | No |

Properties

IUPAC Name |

(3,5-diphosphonophenyl)phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O9P3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRIBWWCWLELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O9P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.